molecular formula C19H16Cl2N2O2S B5975681 N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B5975681
M. Wt: 407.3 g/mol
InChI Key: YBEGHFKXEPWULT-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-aminothiazole in the presence of a base to form the intermediate 5-(2,4-dichlorobenzyl)-1,3-thiazole. This intermediate is then reacted with 2-(3-methylphenoxy)acetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the 3-methylphenoxy group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c1-12-3-2-4-15(7-12)25-11-18(24)23-19-22-10-16(26-19)8-13-5-6-14(20)9-17(13)21/h2-7,9-10H,8,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEGHFKXEPWULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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